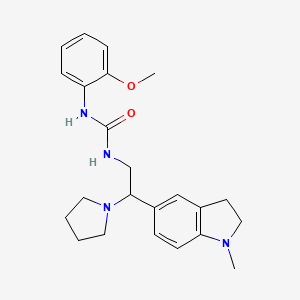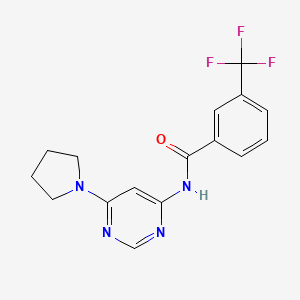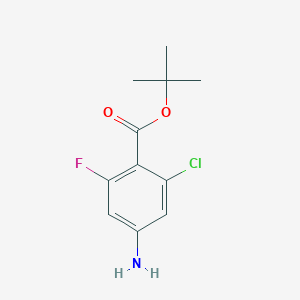
1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea, also known as MIPEU, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. MIPEU is a urea-based compound that has been synthesized through a multi-step process, and its chemical structure has been confirmed through various analytical techniques.
Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
Stereoselective Synthesis
One study details the stereoselective synthesis of a potent PI3 kinase inhibitor metabolite, showcasing methodologies relevant to constructing complex urea derivatives with precise stereochemistry. This research is significant for the development of kinase inhibitors used in cancer therapy (Zecheng Chen et al., 2010).
Enzyme Inhibition Studies
Urea derivatives have been synthesized and tested for their ability to inhibit important enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are key targets in treating various diseases, including Alzheimer's and glaucoma. The research demonstrates the potential therapeutic applications of urea derivatives in designing new inhibitors (A. Sujayev et al., 2016).
Antibacterial Activity
Some studies focus on the synthesis of urea derivatives and their evaluation as antibacterial agents. These compounds show promise in inhibiting bacterial growth, providing a pathway for developing new antimicrobial treatments (C. Zhi et al., 2005).
Cancer Research
Modification of urea compounds to enhance their anticancer effects and reduce toxicity has been explored. This includes investigating the structure-activity relationships and optimizing functional groups to improve efficacy against cancer cell lines while minimizing adverse effects (Xiao-meng Wang et al., 2015).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-26-14-11-18-15-17(9-10-20(18)26)21(27-12-5-6-13-27)16-24-23(28)25-19-7-3-4-8-22(19)29-2/h3-4,7-10,15,21H,5-6,11-14,16H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAOTLZUURQTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2820766.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820768.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2820769.png)
![6-ethyl 3-methyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820770.png)

![5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820772.png)
![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820774.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2820779.png)


![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane](/img/structure/B2820782.png)
![8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride](/img/structure/B2820783.png)
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2820784.png)